molecular formula C8H10N2O4 B11759223 (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid

(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid

Cat. No.: B11759223
M. Wt: 198.18 g/mol
InChI Key: VDADTIJCUIJHNF-SVGQVSJJSA-N
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Description

(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid is a compound that belongs to the cephalosporin class of antibiotics. Cephalosporins are a type of β-lactam antibiotic that are widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity and is used in various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the β-lactam ring, which is a key structural component of cephalosporins.

    Cyclization: The β-lactam ring is then cyclized to form the bicyclic structure.

    Functional Group Modifications: Various functional groups are introduced to the bicyclic structure to achieve the desired chemical properties.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:

    Fermentation: The initial step often involves the fermentation of specific microorganisms to produce the β-lactam precursor.

    Chemical Synthesis: The precursor is then subjected to chemical synthesis to form the final compound.

    Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various cephalosporin derivatives with modified antibacterial properties.

Scientific Research Applications

(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of new cephalosporin antibiotics.

    Biology: The compound is studied for its interactions with bacterial enzymes and its mechanism of action.

    Medicine: It is used in the development of new antibiotics to treat resistant bacterial infections.

    Industry: The compound is used in the production of pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid involves inhibiting bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid is unique due to its specific stereochemistry and functional groups, which contribute to its broad-spectrum antibacterial activity and stability against β-lactamase enzymes.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-8-4(7(12)13)2-3-14-10(8)6(11)5(8)9/h2,5H,3,9H2,1H3,(H,12,13)/t5-,8-/m1/s1

InChI Key

VDADTIJCUIJHNF-SVGQVSJJSA-N

Isomeric SMILES

C[C@@]12[C@@H](C(=O)N1OCC=C2C(=O)O)N

Canonical SMILES

CC12C(C(=O)N1OCC=C2C(=O)O)N

Origin of Product

United States

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